
14-Methyldotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈. It is a methyl-branched alkane, specifically a dotriacontane with a methyl group at the 14th carbon position. This compound is found in various natural sources, including the cuticular hydrocarbons of insects and the waxy coatings of plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldotriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, followed by purification processes such as distillation and chromatography. The compound can also be synthesized through chemical processes involving the polymerization of smaller hydrocarbons .
Análisis De Reacciones Químicas
Types of Reactions: 14-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, and carboxylic acids.
Reduction: Although less common, reduction can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, particularly with chlorine and bromine, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium or platinum.
Substitution: Halogenation typically requires ultraviolet light (UV) or heat to initiate the reaction.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
14-Methyldotriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection against desiccation.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of waxes and lubricants.
Mecanismo De Acción
The mechanism of action of 14-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from water and microbial penetration. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .
Comparación Con Compuestos Similares
Dotriacontane: A straight-chain alkane with 32 carbon atoms.
10-Methyldotriacontane: Another methyl-branched alkane with the methyl group at the 10th position.
15-Methyltritriacontane: A longer-chain alkane with a methyl group at the 15th position.
Uniqueness: 14-Methyldotriacontane is unique due to its specific branching at the 14th carbon, which can influence its physical properties and interactions with other molecules. This branching can affect its melting point, solubility, and reactivity compared to its straight-chain and differently branched counterparts .
Propiedades
Número CAS |
58349-84-1 |
|---|---|
Fórmula molecular |
C33H68 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
14-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
Clave InChI |
DOIBTVCEXBAWIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


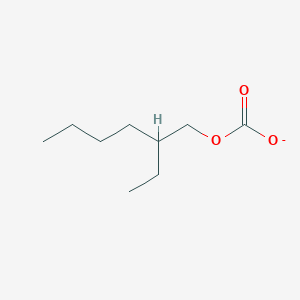
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
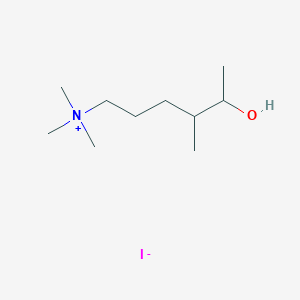

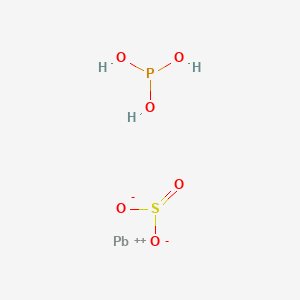
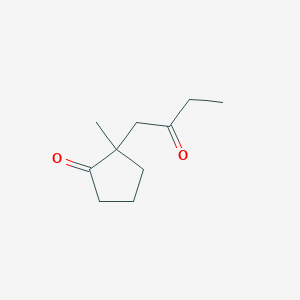
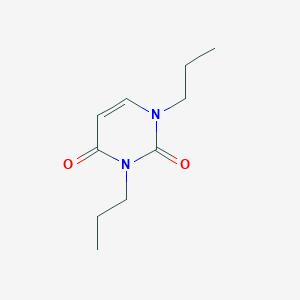
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
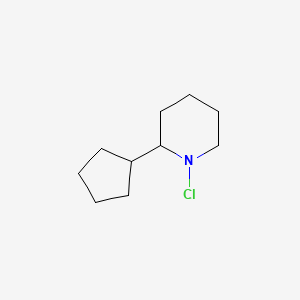
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
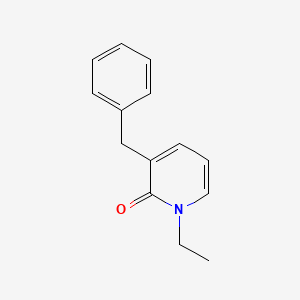
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
